![molecular formula C8H21NSi B1606580 2-Méthyl-N-[(triméthylsilyl)méthyl]-2-propanamine CAS No. 79250-80-9](/img/structure/B1606580.png)
2-Méthyl-N-[(triméthylsilyl)méthyl]-2-propanamine
Vue d'ensemble
Description
2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine (TMSMP) is an amine compound that has a wide range of applications in the scientific research field. It is synthesized through a process known as the Curtius rearrangement, which involves the reaction of an isocyanate with an amine. TMSMP is a versatile compound that has been used in a variety of laboratory experiments, as it has a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthèse de pyrrolidines chirales
Des composés ayant une structure similaire à la tert-butyl[(triméthylsilyl)méthyl]amine ont été utilisés dans la synthèse de pyrrolidines chirales par des cycloadditions 1,3-dipolaires asymétriques .
Silylation des polymères
La N,N-diméthyltriméthylsilylamine, un composé dont une partie de la structure ressemble à celle de la tert-butyl[(triméthylsilyl)méthyl]amine, est utilisée pour la silylation des polymères, ce qui pourrait suggérer une application potentielle de la tert-butyl[(triméthylsilyl)méthyl]amine en chimie des polymères .
Préparation de sels d'iminium et d'amides
Le même composé mentionné ci-dessus est également utilisé dans la préparation de sels d'iminium et d'amides , ce qui indique que la tert-butyl[(triméthylsilyl)méthyl]amine peut être utile dans ces types de synthèses chimiques.
Formation d'azométhine ylide
Des produits chimiques apparentés sont connus pour former des azométhine ylides qui subissent une cycloaddition [3+2] avec des esters α,ß-insaturés, conduisant à des pyrrolidines substituées par N-benzyle . Ceci suggère une application possible dans les réactions de cycloaddition.
Science avancée des batteries
Bien que non directement lié à la tert-butyl[(triméthylsilyl)méthyl]amine, des composés de cette famille sont mentionnés dans des contextes liés à la science avancée des batteries , ce qui peut indiquer des applications de recherche dans les technologies de stockage d'énergie.
Environnement contrôlé et solutions de salle blanche
La mention de solutions de recherche en sciences de la vie et d'applications en environnement contrôlé pourrait impliquer que la tert-butyl[(triméthylsilyl)méthyl]amine pourrait être utilisée dans des processus nécessitant un contrôle strict des conditions de réaction.
Mécanisme D'action
Mode of Action
The presence of the trimethylsilyl group in its structure suggests that it may interact with biological molecules in a unique way . The trimethylsilyl group is known for its chemical inertness and large molecular volume, which could influence the compound’s interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine . Factors such as temperature, pH, and the presence of other molecules can all impact how this compound interacts with its targets and exerts its effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of experiments, and it is relatively easy to synthesize. Additionally, it has a wide range of biochemical and physiological effects, which can be used to study the structure and function of proteins, nucleic acids, and other molecules. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to control the reaction conditions in order to maximize the yield of the desired product. Additionally, it can be difficult to control the concentration of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine in a reaction in order to produce the desired effects.
Orientations Futures
There are a number of potential future directions for the use of 2-Methyl-N-[(trimethylsilyl)methyl]-2-propanamine in scientific research. For example, it could be used in the development of new drugs and drug analogues. Additionally, it could be used in the study of enzyme kinetics and the structure and function of proteins and nucleic acids. It could also be used in the study of the structure and function of carbohydrates, lipids, and hormones. Finally, it could be used in the development of new peptides and polymers.
Propriétés
IUPAC Name |
2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-8(2,3)9-7-10(4,5)6/h9H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZPTXMPOAJTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329948 | |
| Record name | 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79250-80-9 | |
| Record name | 2-Methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Butyl-N-(trimethylsilylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


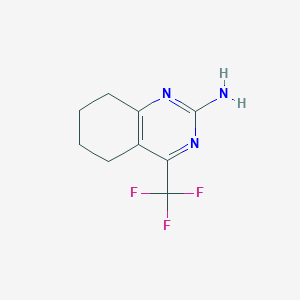



![5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1606505.png)
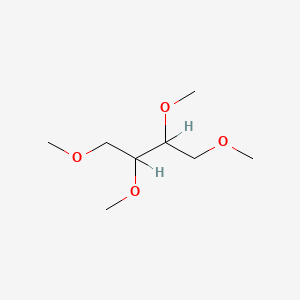
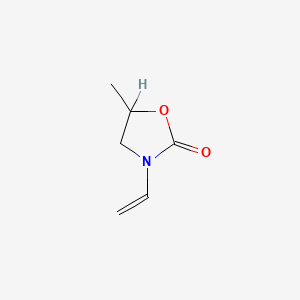
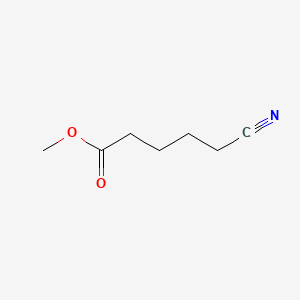

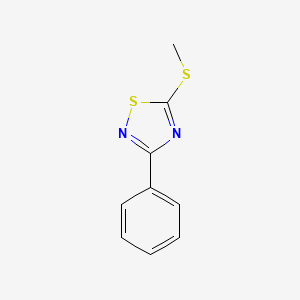
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)

